2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
2,5-Dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a fused furan and chromen ring system with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the following steps:
Williamson Ether Synthesis: This reaction involves the alkylation of hydroxycoumarins with phenacyl bromide to form an ether intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of polyphosphoric acid to form the furochromen structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated furocoumarins.
Scientific Research Applications
2,5-Dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and proteins within cells.
Pathways Involved: It induces apoptosis through the activation of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and cytochrome c release.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-7H-furo[2,3-g]chromen-7-one: Another furocoumarin with similar structural features but different biological activities.
9-Phenyl-7H-furo[2,3-f]chromen-7-one: A structural analog with distinct photochemical properties.
Uniqueness
2,5-Dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in cancer therapy .
Properties
IUPAC Name |
2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-8-18(20)22-16-10-17-15(9-14(11)16)19(12(2)21-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNRVMSQYVLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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